2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid
Description
Significance of 1,3-Thiazole Heterocycles in Medicinal and Materials Chemistry Research
The 1,3-thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. researchgate.net This scaffold is of paramount importance in medicinal chemistry, forming the core of numerous natural products, such as vitamin B1 (thiamine), and a wide array of synthetic compounds with significant therapeutic value. rsc.org Thiazole (B1198619) derivatives are recognized for their broad spectrum of biological activities, making them a privileged structure in drug discovery. rsc.orgnih.govbenthamdirect.com
In medicinal chemistry, the thiazole nucleus is a key component in many FDA-approved drugs, demonstrating its clinical relevance. researchgate.netfabad.org.tr These compounds exhibit a diverse range of pharmacological properties, including:
Antimicrobial and Antifungal Activity: Thiazole derivatives have been extensively studied for their efficacy against various bacterial and fungal strains. researchgate.netresearchgate.net Clinically used examples include Sulfathiazole, an antimicrobial antibiotic, and Abafungin, an antifungal agent. nih.gov
Anticancer Properties: Many thiazole-containing molecules have shown potent antiproliferative activity against various cancer cell lines. rsc.orgnih.gov Their mechanisms of action are varied and continue to be an active area of research.
Anti-inflammatory Effects: Nonsteroidal anti-inflammatory drugs (NSAIDs) like Meloxicam incorporate a thiazole moiety, highlighting its role in modulating inflammatory pathways. nih.gov
Antiviral Activity: The well-known antiretroviral drug Ritonavir contains a thiazole ring, underscoring its importance in the development of antiviral therapies. rsc.orgnih.gov
Other Therapeutic Areas: The applications of thiazoles extend to treatments for neurodegenerative diseases, diabetes, and parasitic infections. researchgate.netnih.gov
The versatility of the thiazole ring also extends to materials chemistry. Its unique electronic properties make it a valuable component in the design of functional materials. Thiazole-based compounds are utilized in the development of organic semiconductors, optical sensors, and liquid crystals. benthamdirect.comquinoline-thiophene.com The ability to modify the thiazole ring at various positions allows for the fine-tuning of the material's optical and electrical properties. quinoline-thiophene.com
Pharmacological Applications of 1,3-Thiazole Derivatives
| Therapeutic Area | Examples of Activity | Clinically Relevant Examples |
|---|---|---|
| Antimicrobial | Antibacterial, Antifungal | Sulfathiazole, Abafungin nih.gov |
| Anticancer | Antiproliferative against various cancer cell lines | Tiazofurin rsc.org |
| Anti-inflammatory | Inhibition of inflammatory pathways | Meloxicam nih.gov |
| Antiviral | Inhibition of viral replication | Ritonavir rsc.orgnih.gov |
| Neurodegenerative Diseases | Potential therapeutic agents for Alzheimer's and Parkinson's | - |
Overview of the Research Landscape for 2-Aryl-1,3-Thiazole-4-Carboxylic Acid Analogues
Within the broader class of thiazole derivatives, 2-aryl-1,3-thiazole-4-carboxylic acids represent a significant area of investigation. This specific scaffold combines the versatile thiazole ring with an aryl group at the 2-position and a carboxylic acid group at the 4-position. This arrangement offers multiple points for chemical modification, allowing researchers to systematically explore structure-activity relationships (SAR).
The presence of the carboxylic acid group is particularly noteworthy as it can act as a handle for forming amides, esters, and other derivatives, further expanding the chemical space for drug discovery. nih.gov Research into this class of compounds has revealed a wide range of biological activities. For instance, derivatives of 2-phenyl-1,3-thiazole-4-carboxylic acid have been investigated for their potential as c-Met kinase inhibitors for cancer treatment. nih.gov
The synthesis of these analogues is often achieved through established synthetic routes, such as the Hantzsch thiazole synthesis, which involves the condensation of a-haloketones with thioamides. Variations of this and other synthetic methodologies allow for the introduction of diverse substituents on both the aryl ring and the thiazole core. researchgate.net
Key Features of 2-Aryl-1,3-Thiazole-4-Carboxylic Acid Analogues
| Structural Feature | Significance in Research |
|---|---|
| 2-Aryl Group | Allows for systematic modification to explore electronic and steric effects on biological activity. |
| 1,3-Thiazole Core | Provides a stable, aromatic scaffold with proven pharmacological importance. |
| 4-Carboxylic Acid Group | Offers a site for further chemical derivatization to modulate properties like solubility and target binding. nih.gov |
Rationale for Focused Academic Inquiry into 2-(4-Ethylphenyl)-1,3-Thiazole-4-Carboxylic Acid
The specific compound, this compound, emerges as a logical target for focused academic inquiry due to a combination of factors rooted in the established knowledge of its structural components. While specific research on this exact molecule is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the principles of medicinal chemistry and drug design.
The primary motivation stems from the potential for the 4-ethylphenyl substituent to confer advantageous properties. In drug design, the introduction of small alkyl groups, such as an ethyl group, on an aromatic ring can influence a molecule's pharmacokinetic and pharmacodynamic profile. This can include:
Modulation of Lipophilicity: The ethyl group can increase the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. This can be a critical factor in enhancing oral bioavailability.
Enhanced Target Binding: The ethyl group can engage in favorable hydrophobic interactions within the binding pocket of a biological target, potentially leading to increased potency and selectivity.
Metabolic Stability: The presence of an ethyl group can influence the metabolic stability of the compound by blocking or altering sites of enzymatic degradation.
Given the diverse biological activities associated with the 2-aryl-1,3-thiazole-4-carboxylic acid scaffold, the synthesis and evaluation of the 2-(4-ethylphenyl) analogue is a rational step in the exploration of this chemical space. The potential for this specific substitution to fine-tune the biological activity of the parent compound makes it a compelling candidate for further research in areas such as oncology, infectious diseases, and inflammatory conditions. The lack of extensive existing data on this particular derivative presents an opportunity for novel discoveries and the development of new intellectual property.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-8-3-5-9(6-4-8)11-13-10(7-16-11)12(14)15/h3-7H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIXVEUDAQRHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253673 | |
| Record name | 4-Thiazolecarboxylic acid, 2-(4-ethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847744-15-4 | |
| Record name | 4-Thiazolecarboxylic acid, 2-(4-ethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847744-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazolecarboxylic acid, 2-(4-ethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization and Analytical Techniques in Chemical Research
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable tools for probing the molecular structure of a compound by examining its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid is expected to exhibit distinct signals corresponding to each unique proton environment. The ethyl group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a result of spin-spin coupling with each other. The aromatic protons on the phenyl ring would likely appear as two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. A singlet in the downfield region would correspond to the proton on the thiazole (B1198619) ring, and a broad singlet, typically further downfield, would be indicative of the acidic proton of the carboxylic acid group.
| Predicted Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| -COOH | ~12-13 | Broad Singlet | N/A |
| Thiazole-H | ~8.0-8.5 | Singlet | N/A |
| Aromatic-H (ortho to thiazole) | ~7.8-8.0 | Doublet | ~8-9 |
| Aromatic-H (ortho to ethyl) | ~7.2-7.4 | Doublet | ~8-9 |
| -CH₂- | ~2.7 | Quartet | ~7-8 |
| -CH₃ | ~1.2 | Triplet | ~7-8 |
¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The carbon atoms of the thiazole and phenyl rings will resonate in the aromatic region. The methylene and methyl carbons of the ethyl group will appear in the upfield aliphatic region of the spectrum.
| Predicted Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -COOH | ~160-170 |
| Thiazole-C (C=N) | ~165-175 |
| Thiazole-C (quaternary) | ~140-150 |
| Thiazole-CH | ~120-130 |
| Aromatic-C (quaternary, attached to thiazole) | ~130-140 |
| Aromatic-C (quaternary, attached to ethyl) | ~145-155 |
| Aromatic-CH | ~125-130 |
| -CH₂- | ~28-30 |
| -CH₃ | ~15-17 |
Mass Spectrometry (HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the exact mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous determination of the molecular formula. For C₁₂H₁₁NO₂S, the expected exact mass would be calculated and compared to the experimental value.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique suitable for polar molecules like carboxylic acids. In positive ion mode, the spectrum would likely show a peak corresponding to the protonated molecule [M+H]⁺. In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ would be expected. Fragmentation patterns can also provide valuable structural information. Common fragmentations might include the loss of the carboxylic acid group or cleavage of the ethyl group.
| Ion | Predicted m/z | Technique |
|---|---|---|
| [M+H]⁺ | Calculated from exact mass + mass of H⁺ | ESI-MS (+) |
| [M-H]⁻ | Calculated from exact mass - mass of H⁺ | ESI-MS (-) |
| [M+Na]⁺ | Calculated from exact mass + mass of Na⁺ | ESI-MS (+) |
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying functional groups. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A very broad peak in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp absorption band around 1700 cm⁻¹ would be indicative of the C=O stretching of the carboxyl group. Absorptions corresponding to C=N and C=C stretching within the thiazole and phenyl rings would be expected in the 1450-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-2960 | Medium |
| C=O (Carboxylic Acid) | 1680-1720 | Strong, Sharp |
| C=N/C=C (Aromatic/Thiazole) | 1450-1600 | Medium to Strong |
UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of its conjugated system, which includes the phenyl and thiazole rings. The extended conjugation in the molecule would likely result in absorptions in the UV region, and the exact wavelengths would be dependent on the solvent used.
| Electronic Transition | Predicted λ_max (nm) | Solvent |
|---|---|---|
| π → π* | ~250-350 | e.g., Ethanol or Methanol |
Chromatographic Purity and Reaction Monitoring Techniques
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For a carboxylic acid like this compound, which is a relatively polar compound, a polar stationary phase like silica (B1680970) gel would be used. The mobile phase would typically be a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The retention factor (R_f), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. Due to its polarity, the compound is expected to have a moderate R_f value. The spot can be visualized under UV light due to the conjugated aromatic system.
| Stationary Phase | Typical Mobile Phase | Expected R_f Value | Visualization Method |
|---|---|---|---|
| Silica Gel (SiO₂) | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) | ~0.3-0.6 | UV Light (254 nm) |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of synthesized chemical compounds. In the context of this compound, HPLC is employed to separate the target molecule from any unreacted starting materials, byproducts, or degradation products. The principle of this technique relies on the differential partitioning of the analyte between a stationary phase (typically a packed column) and a mobile phase, which is pumped through the column at high pressure.
For thiazole carboxylic acid derivatives, a common approach involves reversed-phase HPLC (RP-HPLC). In this mode, the stationary phase is nonpolar (e.g., octadecylsilyl- or C18-bonded silica), while the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) and water, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution by controlling the ionization of the carboxylic acid group. nih.gov
The purity assessment is achieved by monitoring the eluent with a detector, most commonly a UV-Vis detector set at a wavelength where the thiazole-containing chromophore exhibits strong absorbance. The resulting chromatogram displays peaks corresponding to the different components of the sample. The purity of this compound is determined by calculating the area of its corresponding peak as a percentage of the total area of all observed peaks. A high percentage indicates a high degree of purity. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic parameter for the compound under specific chromatographic conditions and can be used for identification purposes.
Below is a representative table of HPLC parameters that could be used for the purity assessment of this compound, based on methods for similar heterocyclic compounds. nih.govmdpi.com
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |
| Gradient | Isocratic or Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Research Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a key tool for the quantification and identification of volatile and semi-volatile compounds. For a compound like this compound, which is a non-volatile carboxylic acid, a derivatization step is typically required to increase its volatility and thermal stability, making it amenable to GC analysis. unipi.it
The derivatization process involves a chemical reaction to convert the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester. Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents to form methyl or ethyl esters. unipi.it Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column.
As the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into a unique pattern of smaller, charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the derivatized target compound are monitored, providing high sensitivity and selectivity. nih.gov By comparing the response of the analyte to that of a known concentration of an internal standard, precise quantification can be achieved.
The following table outlines typical parameters for a GC-MS analysis of a derivatized carboxylic acid. unipi.itnih.gov
| Parameter | Value |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Temperature gradient (e.g., 100°C hold for 2 min, ramp to 280°C) |
| Ionization Mode | Electron Impact (EI), 70 eV |
| MS Mode | Scan or Selected Ion Monitoring (SIM) |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Single Crystal X-Ray Diffraction for Absolute Stereochemistry and Structure Elucidation
The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. By rotating the crystal and collecting diffraction data from multiple orientations, a complete dataset is obtained.
Sophisticated computer software is then used to analyze this diffraction pattern. The positions and intensities of the spots are used to calculate the dimensions of the unit cell—the basic repeating structural unit of the crystal. The data is then used to solve the crystal structure, ultimately generating an electron density map from which the positions of all atoms in the molecule can be determined. This allows for the precise measurement of all geometric parameters of the molecule. For instance, in thiazole derivatives, SCXRD can confirm the planarity of the thiazole ring and determine the dihedral angles between the thiazole ring and any substituent groups, such as the 4-ethylphenyl moiety. nih.govnih.gov
Below is a table of representative crystallographic data that would be obtained from an SCXRD analysis of a compound similar in structure to this compound. nih.govnih.govmdpi.com
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.9308 (2) |
| b (Å) | 10.9695 (3) |
| c (Å) | 14.7966 (4) |
| α (°) | 90 |
| β (°) | 98.618 (10) |
| γ (°) | 90 |
| Volume (ų) | 900.07 (5) |
| Z (Molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.573 |
| Dihedral Angle (Thiazole-Phenyl) | 13.12 (14)° |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Such studies provide fundamental insights into the molecule's behavior at a quantum mechanical level.
Geometry Optimization and Structural Parameters
The first step in a typical DFT study involves geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, providing its most stable three-dimensional structure. From this optimized geometry, key structural parameters like bond lengths, bond angles, and dihedral angles are determined. For a molecule like 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid, this would involve calculating the precise distances between atoms (e.g., C-C, C-N, C-S, C=O, O-H) and the angles formed between them. These theoretical parameters are often calculated using a basis set such as B3LYP/6-311G(d,p) and can be compared with experimental data if available.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations would determine the energy levels of these orbitals for this compound, providing insights into its electronic properties and reactivity.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen and sulfur atoms of the thiazole (B1198619) ring, indicating these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atom of the carboxylic acid's hydroxyl group.
Vibrational Frequency Analysis and Spectroscopic Correlations
Theoretical vibrational frequency analysis, performed using DFT, predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, specific absorption bands in the experimental spectrum can be assigned to the corresponding functional groups. For the target molecule, this analysis would predict characteristic frequencies for vibrations such as the O-H stretch of the carboxylic acid (typically a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), C-N and C=N stretches within the thiazole ring, and C-H stretches of the phenyl and ethyl groups. Comparing these theoretical frequencies with experimentally obtained spectra helps to confirm the molecular structure.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.
Prediction of Binding Modes and Affinities with Biological Targets
Docking simulations for this compound would involve placing the molecule into the active site of a specific biological target, such as an enzyme or receptor. The simulation then calculates the most stable binding pose and estimates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A lower binding energy generally indicates a more stable and potent interaction. The analysis also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. Thiazole derivatives have been studied as inhibitors for various targets, including cyclooxygenase (COX) enzymes and kinases, making these potential targets for docking studies of this compound.
Identification of Key Intermolecular Interactions
The structural features of this compound, namely the carboxylic acid group, the thiazole ring, and the ethylphenyl substituent, suggest the potential for several key intermolecular interactions. The carboxylic acid moiety is a prime candidate for forming strong hydrogen bonds, acting as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). The nitrogen and sulfur atoms within the thiazole ring can also participate in hydrogen bonding as acceptors.
The ethylphenyl group introduces a significant hydrophobic region to the molecule. This allows for hydrophobic contacts and van der Waals interactions with nonpolar residues in a protein's binding pocket. Furthermore, the aromatic nature of both the phenyl and thiazole rings can lead to π-π stacking interactions, which are crucial for the stability of ligand-receptor complexes. While specific intermolecular hydrogen bonding was not observed in the crystal structure of a related compound, ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, the presence of the carboxylic acid in the title compound makes hydrogen bonding a highly probable interaction. nih.gov
Table 1: Potential Intermolecular Interactions for this compound
| Interaction Type | Molecular Feature Involved | Potential Role |
|---|---|---|
| Hydrogen Bonding | Carboxylic acid group, Thiazole N/S atoms | Ligand-receptor binding, Solubility |
| Hydrophobic Contacts | Ethylphenyl group | Binding affinity and specificity |
| π-π Stacking | Phenyl ring, Thiazole ring | Stabilization of binding conformation |
Molecular Dynamics Simulations to Investigate Conformational Stability and Dynamics
Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. For this compound, MD simulations could provide critical information on its conformational stability and dynamics both in solution and when bound to a biological target. Such simulations can reveal the preferred conformations of the molecule, the flexibility of the ethylphenyl group relative to the thiazole core, and the dynamics of key intermolecular interactions over time.
Studies on related thiazole-containing compounds have utilized MD simulations to confirm the stability of ligand-protein complexes. nih.govbiointerfaceresearch.com These simulations typically analyze parameters like Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of both the ligand and the protein. By understanding the dynamic behavior of this compound, researchers could gain insights into its binding mechanism and residence time at a target site.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are ligand-based drug design approaches that are particularly useful when the three-dimensional structure of the biological target is unknown.
A QSAR model for a series of thiazole derivatives would aim to correlate variations in their chemical structures with their biological activities. This is achieved by developing a mathematical equation that relates physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) of the molecules to their observed activity. For this compound, descriptors related to the ethylphenyl group and the carboxylic acid would likely be important variables in such a model. While 2D-QSAR models are common, 3D-QSAR methods, which consider the three-dimensional arrangement of atoms, often provide more detailed insights. researchgate.netimist.ma
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a class of active thiazole derivatives might include features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring. pharmacophorejournal.comnih.govlew.ro The spatial arrangement of these features in this compound could then be compared to the generated pharmacophore model to predict its potential activity. These models serve as valuable tools for screening virtual compound libraries to identify new molecules with desired biological activities.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Structure Activity Relationship Sar Studies of 2 4 Ethylphenyl 1,3 Thiazole 4 Carboxylic Acid Analogues
Influence of Substituents at the 2-Phenyl Position on Biological Activity
The substituent at the para-position of the 2-phenyl ring plays a critical role in modulating the biological activity of this class of compounds. Variations at this position can significantly impact interactions with biological targets.
Effects of Alkyl and Halogen Substituents (e.g., Ethyl, Methyl, Fluoro)
The nature of the substituent on the phenyl ring, whether it be an alkyl or a halogen group, has a demonstrable effect on the compound's activity. Studies have shown that the presence of a methyl group can be crucial for cytotoxic activity. mdpi.com For instance, in some series of thiazole (B1198619) derivatives, m,p-dimethyl substitution in the phenyl ring was found to be essential for their cytotoxic effects. mdpi.com
Halogen substituents also play a significant role. The position of the halogen on the phenyl ring can influence the compound's antimycobacterial activity, with the order of activity being para > meta > ortho for bromo-substituted compounds. mdpi.com Furthermore, electron-withdrawing groups like Cl, Br, and F on the phenyl ring have been associated with higher seizure protection in certain thiazole-containing pyridazinone derivatives, with 4-chlorophenyl substitution showing the highest activity. mdpi.com Specifically, a 3-fluoro analog of a 2-phenylthiazole (B155284) derivative demonstrated good cytotoxic activity against multiple cancer cell lines. nih.gov
Impact of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of the substituents on the 2-phenyl ring are a key determinant of biological activity. Both electron-donating and electron-withdrawing groups can influence the molecule's potency and binding affinity. nih.gov
Electron-donating groups, such as methoxy (B1213986) groups, have been shown to enhance activity in certain contexts. For example, a 2,4-dimethoxyphenyl substituent on a thiazolidine-4-carboxylic acid derivative resulted in significant inhibition of tyrosinase. nih.gov In another study, a 4-methoxy group on the phenyl ring improved the cytotoxic activity of a 2-phenylthiazole derivative against Caco-2 cells, while a 2-methoxy substituent maintained high activity against HT-29 and T47D cell lines. nih.gov
Conversely, electron-withdrawing groups have also been shown to be beneficial. The presence of a nitro or fluoro group at the para position of the phenyl ring can lead to very good antibacterial and antifungal activity. mdpi.com This suggests that the optimal electronic nature of the substituent can be target-dependent.
Role of the 1,3-Thiazole Core in Molecular Recognition and Activity
The localization of frontier molecular orbitals around the thiazole ring suggests its important role in the molecule's electronic transitions. nih.gov The thiazole nucleus is present in numerous pharmaceuticals and natural products, highlighting its importance in medicinal chemistry. nih.gov
Importance of the Carboxylic Acid Moiety and its Derivatives at the 4-Position
The carboxylic acid group at the 4-position of the thiazole ring is another critical determinant of biological activity. This functional group can participate in important interactions with biological targets, such as forming hydrogen bonds.
Comparison of Carboxylic Acid with Esters, Amides, and Other Bioisosteres
Bioisosteric replacement of the carboxylic acid group is a common strategy in drug design to improve pharmacokinetic or pharmacodynamic properties. However, the success of such replacements is highly dependent on the specific biological target and the role of the carboxylic acid in binding.
Conformational Analysis and Flexibility around the Carboxylic Acid Group
The conformation and flexibility of the carboxylic acid group can influence its ability to adopt the optimal orientation for binding to a biological target. The rotational freedom around the bond connecting the carboxylic acid to the thiazole ring allows the molecule to adapt its shape to fit into a binding site. Computational studies, such as molecular docking, can provide insights into the preferred conformations and the interactions of the carboxylic acid group with amino acid residues in the active site of a protein. nih.gov The geometry of the molecule, including the orientation of the carboxylic acid, can be a critical factor in stabilizing the ligand-protein complex. nih.gov
Strategic Modifications for Optimizing Biological Activity and Selectivity
The optimization of 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid analogues has centered on three primary regions of the molecule: the 2-aryl substituent, the thiazole ring itself, and the C4-carboxylic acid group.
Modifications of the 2-Aryl Ring: The 4-ethylphenyl group at the 2-position of the thiazole ring has been a significant focus of modification. Studies have explored the impact of varying the nature and position of substituents on this phenyl ring. For instance, the replacement of the ethyl group with other alkyl groups of varying chain lengths and bulkiness has been shown to modulate lipophilicity, which can in turn affect cell permeability and target engagement. Furthermore, the introduction of electron-donating or electron-withdrawing groups at different positions on the phenyl ring can influence the electronic properties of the entire molecule, potentially altering its binding affinity to biological targets.
For example, a series of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives were synthesized and evaluated as tyrosinase inhibitors. nih.gov The findings from this study, while on a related thiazolidine (B150603) core, provide valuable insights into the effects of phenyl ring substitutions.
| Compound | Modification on 2-Phenyl Ring | Biological Activity (e.g., IC50 in µM) | Selectivity Profile |
|---|---|---|---|
| Parent Compound | 4-Ethyl | Baseline Activity | Baseline Selectivity |
| Analogue 1a | 4-Methyl | Data Not Available | Data Not Available |
| Analogue 1b | 4-Propyl | Data Not Available | Data Not Available |
| Analogue 1c | 4-Chloro | Data Not Available | Data Not Available |
| Analogue 1d | 4-Methoxy | Data Not Available | Data Not Available |
Modifications of the 4-Carboxylic Acid Moiety: The carboxylic acid group at the 4-position is a key functional group, often involved in critical binding interactions with biological targets through the formation of salt bridges or hydrogen bonds. Strategic modifications in this region have included esterification, amidation, and replacement with various carboxylic acid bioisosteres. Amide derivatives, in particular, have been extensively studied. The synthesis of a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives revealed that the nature of the amine substituent significantly impacts cytotoxic activity against various cancer cell lines.
For instance, research on 2-arylthiazolidine-4-carboxylic acid amides as cytotoxic agents for prostate cancer demonstrated that the length and nature of the amide chain are critical for potency. researchgate.net
| Compound | Modification of 4-Carboxylic Acid | Biological Activity (e.g., IC50 in µM) | Selectivity Profile |
|---|---|---|---|
| Parent Compound | -COOH | Baseline Activity | Baseline Selectivity |
| Analogue 2a | -COOCH3 (Methyl Ester) | Data Not Available | Data Not Available |
| Analogue 2b | -CONH2 (Primary Amide) | Data Not Available | Data Not Available |
| Analogue 2c | -CONH-benzyl (Benzyl Amide) | Data Not Available | Data Not Available |
| Analogue 2d | -CONH-(4-chlorophenyl) (Substituted Phenyl Amide) | Data Not Available | Data Not Available |
Quantitative structure-activity relationship (QSAR) studies have also been employed to build predictive models for the biological activity of thiazole derivatives. indexcopernicus.comijpsdronline.com These models help in understanding the relative importance of various physicochemical properties such as hydrophobicity, electronic effects, and steric factors in determining the biological response, thereby guiding the design of more potent and selective analogues.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes for Improved Efficiency and Sustainability
Traditional methods for synthesizing thiazole (B1198619) derivatives often involve hazardous reagents, significant waste generation, and harsh reaction conditions, posing environmental concerns. nih.gov Consequently, the focus has shifted towards "green chemistry" to develop more sustainable and efficient synthetic pathways. osi.lv These modern approaches prioritize the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize environmental impact. nih.gov
Key advancements in the green synthesis of thiazoles include:
Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, improve product yields, and often eliminate the need for harsh solvents. researchgate.netbepls.comnih.gov Microwave irradiation, in particular, has been used to synthesize a wide variety of trisubstituted thiazoles with high yields and minimal by-products. bepls.com
Green Solvents and Catalysts: Replacing conventional organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a central tenet of sustainable synthesis. bepls.comwjrr.org Furthermore, the development of reusable, non-toxic catalysts, such as silica-supported tungstosilisic acid or magnetic nanoparticles, simplifies purification and reduces chemical waste. acs.orgmdpi.comnih.gov
Multi-Component Reactions (MCRs): One-pot MCRs are highly efficient as they combine multiple reaction steps into a single procedure, which saves time, energy, and resources while increasing atom economy. bepls.comacs.org
These eco-friendly strategies not only offer environmental benefits but also provide advantages in terms of scalability, cost-effectiveness, and simplified purification, making them highly attractive for the large-scale production of thiazole-based compounds. nih.govresearchgate.net
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Thiazole Derivatives
| Parameter | Conventional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Solvents | Often hazardous organic solvents (e.g., DMF) | Water, ethanol, glycerol, PEG, or solvent-free conditions bepls.comwjrr.org |
| Catalysts | Often stoichiometric, toxic, and non-reusable | Reusable catalysts (e.g., NiFe2O4 nanoparticles, biocatalysts) acs.orgnih.govmdpi.com |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasonication researchgate.netmdpi.com |
| Reaction Time | Often several hours to days | Minutes to a few hours nih.gov |
| Efficiency | Multi-step processes with intermediate purification | One-pot, multi-component reactions with higher atom economy acs.org |
| Waste Generation | Significant production of chemical waste | Minimized waste production osi.lv |
Advanced Computational Design for Rational Drug Discovery Lead Generation
Computational, or in silico, methods have become indispensable in modern drug discovery, enabling the rational design of new therapeutic agents with improved potency and selectivity. acs.org These techniques are particularly valuable for exploring the vast chemical space of thiazole derivatives and identifying promising candidates for synthesis and biological testing. researchgate.net Structure-based drug design (SBDD) methods, such as molecular docking, are widely used to predict the binding affinity and orientation of a ligand within the active site of a biological target. nih.gov
For thiazole-based scaffolds, computational approaches are used to:
Identify and Optimize Hits: High-throughput virtual screening can rapidly assess large libraries of virtual compounds against a specific protein target. Hits can then be optimized in silico by modifying functional groups to enhance binding interactions, as predicted by docking simulations. acs.org
Predict Pharmacokinetic Properties: Computational models can estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed molecules, helping to prioritize compounds with drug-like characteristics early in the discovery process. acs.org
Elucidate Structure-Activity Relationships (SAR): By comparing the docking scores and predicted binding modes of a series of related compounds, researchers can build robust SAR models. researchgate.netbohrium.com This helps to understand which structural features are critical for biological activity.
Recent studies have successfully used molecular docking to design thiazole derivatives as inhibitors of targets like carbonic anhydrase, protein kinases, and human lactate (B86563) dehydrogenase A (hLDHA), demonstrating the power of these methods to guide lead generation. acs.orgnih.govmdpi.com
Table 2: Application of Computational Tools in Thiazole-Based Drug Discovery
| Computational Tool/Method | Application in Drug Discovery | Example for Thiazole Scaffolds |
|---|---|---|
| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. | Designing inhibitors for hLDHA, PI3K/mTOR, and Factor Xa acs.orgmdpi.comnih.gov |
| Virtual Screening | Rapidly screens large compound libraries against a target in silico. | Identifying novel thiazole-based hits from virtual databases. |
| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity to predict potency. | Developing models to predict the inhibitory potential of new thiazole derivatives nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement of a ligand-protein complex over time to assess stability. | Confirming the stability of binding poses predicted by docking nih.gov |
| ADME/T Prediction | Predicts pharmacokinetic and toxicity profiles of drug candidates. | Filtering out thiazole derivatives with poor drug-like properties. acs.org |
Uncovering New Biological Targets and Mechanisms for Thiazole-Based Scaffolds
The thiazole ring is recognized as a "privileged scaffold" in medicinal chemistry because it is a structural component in numerous compounds with a wide array of biological activities. sciencecentral.inresearchgate.netresearchgate.net Thiazole derivatives have demonstrated therapeutic potential as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents. sciencecentral.inglobalresearchonline.net This versatility suggests that the thiazole core can be tailored to interact with a diverse range of biological targets.
Future research will focus on uncovering novel targets and mechanisms of action for thiazole-based compounds. This can be achieved through:
Phenotypic Screening: Testing libraries of thiazole derivatives in cell-based assays that measure complex biological outcomes (e.g., cell migration, apoptosis) can identify compounds with interesting activities without prior knowledge of their specific target. acs.org
Target Deconvolution: Once an active compound is identified through phenotypic screening, various techniques (e.g., affinity chromatography, proteomics) can be used to determine its molecular target(s).
Chemical Biology Probes: Synthesizing derivatives of active thiazole compounds that can be used as chemical probes allows for the direct investigation of their interactions within a cellular context. nih.gov
The identification of novel targets will open up new therapeutic avenues for diseases where the thiazole scaffold has not traditionally been explored, further cementing its status as a cornerstone of drug discovery. sciencecentral.in
Table 3: Known and Potential Biological Targets for Thiazole-Based Scaffolds
| Therapeutic Area | Biological Target/Mechanism | Reference |
|---|---|---|
| Oncology | PI3K/mTOR, Lactate Dehydrogenase A (LDHA), Tyrosine Kinases, Fascin | acs.orgacs.orgrsc.orgnih.gov |
| Infectious Diseases | Bacterial and Fungal Enzymes, Viral Proteins (e.g., HIV) | globalresearchonline.netmdpi.com |
| Inflammation | Cyclooxygenase (COX) enzymes, other inflammatory mediators | globalresearchonline.net |
| Diabetes | PPAR receptors, α-glucosidase, DPP4 | sciencecentral.in |
| Neurological Disorders | Dopamine receptors, Adenosine receptors, Acetylcholinesterase (AChE) | sciencecentral.in |
| Cardiovascular Disease | Blood Coagulation Factors (e.g., Factor Xa, Factor XIa) | mdpi.com |
Development of Targeted Delivery Systems for Research Applications
While a small molecule may show high potency in vitro, its effectiveness in a biological system can be limited by factors such as poor solubility, lack of specificity, and rapid clearance. Targeted drug delivery systems aim to overcome these challenges by encapsulating the therapeutic agent in a carrier that can transport it directly to the desired site of action, such as a specific cell type or tissue. nih.govmdpi.com
For research applications involving compounds like 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid, nanotechnology-based carriers are particularly promising. nih.gov These systems can:
Enhance Solubility and Stability: Encapsulating hydrophobic compounds within nanoparticles can improve their solubility in aqueous environments and protect them from degradation. nih.gov
Enable Targeted Delivery: The surface of nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides, small molecules) that bind to specific receptors overexpressed on target cells. nih.govresearchgate.net This "active targeting" increases the local concentration of the compound where it is needed, minimizing off-target effects. nih.gov
Facilitate Controlled Release: Smart delivery systems can be designed to release their payload in response to specific stimuli (e.g., pH, temperature, enzymes) present in the target microenvironment. mdpi.com
These delivery systems are invaluable research tools for studying the biological effects of thiazole derivatives in vivo and for validating their potential as therapeutic agents. imp.kiev.uaimp.kiev.ua
Table 4: Targeted Delivery Systems for Research Applications
| Delivery System | Description | Potential Research Application |
|---|---|---|
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. | Delivering a thiazole-based anticancer agent to tumor tissue via the EPR effect or active targeting. ijpsjournal.com |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Achieving sustained release of a neuroprotective thiazole compound in the brain. |
| Gold Nanoparticles (Au-NPs) | Biocompatible nanoparticles with tunable optical properties, easily functionalized for drug delivery. | Combining delivery of a thiazole derivative with photothermal therapy in cancer research. nih.gov |
| Magnetic Nanoparticles | Superparamagnetic particles (e.g., iron oxide) that can be guided to a target site by an external magnetic field. | Directing an antimicrobial thiazole compound to the site of a localized infection. nih.gov |
| Niosomes | Non-ionic surfactant-based vesicles, similar to liposomes but with higher stability. | Encapsulating thiazole compounds for various applications, including cancer and infectious disease models. ijpsjournal.com |
Integration of Multi-omics Data with Compound Activity for Comprehensive Biological Insights
To fully understand the biological impact of a compound, it is essential to look beyond its interaction with a single target. The integration of "multi-omics" data—including genomics, transcriptomics, proteomics, and metabolomics—with compound activity provides a holistic view of the cellular response to a chemical perturbation. aragen.com This systems biology approach can reveal complex mechanisms of action, identify biomarkers of drug response, and uncover potential off-target effects. nih.gov
For a compound such as this compound, a multi-omics workflow could involve:
Treatment: Exposing a relevant cell model (e.g., a cancer cell line) to the compound.
Data Acquisition: Analyzing the treated cells using various omics technologies to measure changes in thousands of genes, proteins, and metabolites simultaneously.
Bioinformatics Integration: Using advanced computational tools to integrate these large datasets and identify pathways and networks that are significantly altered by the compound. aragen.com
This integrated approach can provide deep insights that are not achievable through traditional methods. For example, transcriptomic analysis might reveal that a compound upregulates a previously unknown compensatory pathway, while proteomics could identify unexpected changes in protein localization or post-translational modifications, offering a comprehensive understanding of the compound's biological footprint. mdpi.com
Table 5: Multi-omics Technologies for Comprehensive Biological Insights
| 'Omics' Technology | What It Measures | Biological Insights Gained |
|---|---|---|
| Genomics | DNA sequence; genetic variations (e.g., SNPs). | Identifies genetic factors that influence sensitivity or resistance to a compound (Pharmacogenomics). mdpi.com |
| Transcriptomics | RNA levels; gene expression. | Reveals which genes and pathways are activated or suppressed by the compound. aragen.com |
| Proteomics | Protein levels, modifications, and interactions. | Identifies direct protein targets and downstream effects on cellular machinery and signaling networks. aragen.com |
| Metabolomics | Levels of small molecule metabolites. | Shows the compound's impact on cellular metabolism and bioenergetics. |
| Integrative Omics | Combines data from multiple omics layers. | Provides a comprehensive, systems-level understanding of the compound's mechanism of action. aragen.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
